Cas no 80751-65-1 (1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-)

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- structure
80751-65-1 structure
Productnaam:1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-
CAS-nummer:80751-65-1
MF:C19H20ClNO2
MW:329.820604324341
CID:722985
PubChem ID:24277890

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-
    • (+/-)-6-CHLORO-7,8-DIHYDROXY-3-ALLYL-1-PHENYL-2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPINE HYDROBROMIDE
    • (+/-)-CHLORO-APB HYDROBROMIDE
    • Chloro-APB hydrobromide
    • (±)-SKF 82958
    • 1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)
    • 6-Chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-1H-3-benzazepine-7,8-diol
    • 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
    • Chloro-APB
    • Cl-apb
    • (±)-SKF-82958 hydrobromide
    • (±)-6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
    • 6-Chloro-N-allyl-SKF-38393 hydrobromide
    • ( inverted exclamation markA)-SKF 82958; Chloro-AP;Cl-APB;SKF-82958;SKF82958
    • CHEMBL35354
    • NCGC00015186-04
    • SK-82958
    • UNII-7W60FE897Q
    • FT-0650598
    • 80751-65-1
    • SDCCGSBI-0050379.P002
    • NCGC00015186-02
    • NCGC00162140-02
    • NCGC00162140-01
    • BPBio1_001362
    • PDSP1_001515
    • NCGC00015186-06
    • BCP15774
    • RS(+/-)-6-Cl-APB3-Allyl-6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol
    • GTPL10742
    • NCGC00015186-03
    • 3-Allyl-6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol; hydrobromide(Cl-APB)
    • 7W60FE897Q
    • SKF82958
    • BDBM50004917
    • CS-4594
    • 1H-3-BENZAZEPINE-7,8-DIOL, 6-CHLORO-2,3,4,5-TETRAHYDRO-1-PHENYL-3-(2-PROPEN-1-YL)-
    • HY-10435
    • Biomol-NT_000069
    • 6-chloro-1-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
    • Chloro-AP
    • PDSP2_001499
    • AKOS030526181
    • SKF 82958
    • Q12746853
    • SKF-82958, (+/-)-
    • (+/-)-SKF 82958
    • DTXSID70894837
    • CHEBI:111172
    • NS00075506
    • Skf-82958
    • SK&F-82958
    • 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-
    • SK&F 82958
    • Lopac0_000392
    • L000995
    • 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
    • CCG-204486
    • SCHEMBL4388800
    • BRD-A04438777-001-01-4
    • 6-CHLORO-2,3,4,5-TETRAHYDRO-1-PHENYL-3-(2-PROPEN-1-YL)-1H-3-BENZAZEPINE-7,8-DIOL
    • DTXCID101324399
    • MDL: MFCD00069235
    • Inchi: InChI=1S/C19H20ClNO2/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13/h2-7,11,16,22-23H,1,8-10,12H2
    • InChI-sleutel: WLXGFAVTAAQOFH-UHFFFAOYSA-N
    • LACHT: OC1=C(O)C=C2C(C3=CC=CC=C3)CN(CC=C)CCC2=C1Cl

Berekende eigenschappen

  • Exacte massa: 329.118257g/mol
  • Oppervlakte lading: 0
  • XLogP3: 3.9
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Aantal draaibare bindingen: 3
  • Monoisotopische massa: 329.118257g/mol
  • Monoisotopische massa: 329.118257g/mol
  • Topologisch pooloppervlak: 43.7Ų
  • Zware atoomtelling: 23
  • Complexiteit: 399
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1

Experimentele eigenschappen

  • Kleur/vorm: solid
  • Dichtheid: 1.234 g/cm3
  • Kookpunt: 473.7 °C at 760 mmHg
  • Vlampunt: 240.3 °C
  • Brekindex: 1.616
  • Oplosbaarheid: H2O: 3.7 mg/mL
  • PSA: 43.70000
  • LogboekP: 4.82320

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Opslagvoorwaarde:Please store the product under the recommended conditions in the Certificate of Analysis.

1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
DC Chemicals
DC23211-100 mg
SKF 82958
80751-65-1 >98%
100mg
$400.0 2022-02-28
SHENG KE LU SI SHENG WU JI SHU
sc-252573A-25mg
Chloro-APB hydrobromide,
80751-65-1
25mg
¥3888.00 2023-09-05
DC Chemicals
DC23211-1 g
SKF 82958
80751-65-1 >98%
1g
$1600.0 2022-02-28
DC Chemicals
DC23211-250 mg
SKF 82958
80751-65-1 >98%
250mg
$800.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51696-5mg
SKF 82958 ((±)-SKF 82958)
80751-65-1 98%
5mg
¥882.00 2023-09-07
Biosynth
FDA75165-25 mg
Chloro-apb hydrobromide
80751-65-1
25mg
$762.25 2023-01-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S877288-10mg
SKF 82958
80751-65-1 98%
10mg
¥2,800.00 2022-01-13
SHENG KE LU SI SHENG WU JI SHU
sc-252573A-25 mg
Chloro-APB hydrobromide,
80751-65-1
25mg
¥3,888.00 2023-07-10
Biosynth
FDA75165-10 mg
Chloro-apb hydrobromide
80751-65-1
10mg
$406.60 2023-01-04
Biosynth
FDA75165-100 mg
Chloro-apb hydrobromide
80751-65-1
100MG
$1,953.00 2023-01-04
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.